N-シクロヘキシル-4-ニトロアニリン

概要

説明

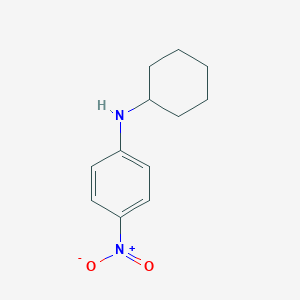

N-cyclohexyl-4-nitroaniline: is an organic compound with the molecular formula C₁₂H₁₆N₂O₂. It is a derivative of aniline, where the amino group is substituted with a cyclohexyl group and a nitro group at the para position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science .

科学的研究の応用

N-cyclohexyl-4-nitroaniline is used in a variety of scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and dyes.

作用機序

Target of Action

N-cyclohexyl-4-nitroaniline is a type of organic compound that belongs to the class of nitroanilines It’s known that nitroanilines generally interact with various biological targets due to their basic nitrogen groups .

Mode of Action

Nitroanilines, in general, are known to undergo reductive transformations, leading to various products such as amines, azo and azoxy compounds, imines, products of N-alkylation, N-formylation, as well as cyclization of quinolines, hydroquinolines, benzimidazoles, and indazoles .

Biochemical Pathways

Nitroanilines are known to participate in various biochemical reactions, including reductive transformations .

Pharmacokinetics

The compound’s molecular weight (22027) and physical form (powder) suggest that it may have certain bioavailability characteristics .

Result of Action

The reductive transformations of nitroanilines can lead to various products, indicating that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

The action of N-cyclohexyl-4-nitroaniline can be influenced by various environmental factors. For instance, the thermal stability of nitrocellulose was found to increase with the addition of N-methyl-4-nitroaniline, a related compound . This suggests that the action of N-cyclohexyl-4-nitroaniline might also be influenced by temperature and other environmental conditions.

生化学分析

Biochemical Properties

N-cyclohexyl-4-nitroaniline, like other amines, has a lone pair of electrons on the nitrogen atom, which can participate in various biochemical reactions . The presence of the nitro group and the cyclohexyl group may influence its reactivity and interactions with enzymes, proteins, and other biomolecules .

Molecular Mechanism

It’s likely that the compound interacts with biomolecules through its amine and nitro groups, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

It’s possible that the compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions:

Nitration of Aniline: The synthesis of N-cyclohexyl-4-nitroaniline typically begins with the nitration of aniline to form 4-nitroaniline. This is achieved by treating aniline with a mixture of concentrated nitric acid and sulfuric acid.

Cyclohexylation: The next step involves the cyclohexylation of 4-nitroaniline.

Industrial Production Methods: In industrial settings, the production of N-cyclohexyl-4-nitroaniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

化学反応の分析

Types of Reactions:

Reduction: N-cyclohexyl-4-nitroaniline can undergo reduction reactions to form N-cyclohexyl-4-aminobenzene. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or metal hydrides such as lithium aluminum hydride.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Sodium amide in liquid ammonia, or other strong nucleophiles.

Major Products:

Reduction: N-cyclohexyl-4-aminobenzene.

Substitution: Various substituted anilines depending on the nucleophile used.

類似化合物との比較

N-cyclohexyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.

4-nitroaniline: Lacks the cyclohexyl group, making it less sterically hindered.

Cyclohexylamine: Contains only the cyclohexyl group without the aromatic ring and nitro group.

Uniqueness: N-cyclohexyl-4-nitroaniline is unique due to the presence of both the cyclohexyl and nitro groups, which impart distinct chemical and physical properties. The combination of these groups influences its reactivity, making it a valuable compound in various chemical reactions and applications .

生物活性

N-cyclohexyl-4-nitroaniline is an organic compound that has garnered attention due to its potential biological activity, particularly in the context of cancer treatment. This article reviews the synthesis, cytotoxicity, pharmacokinetics, and binding interactions of this compound, drawing from diverse research findings.

N-cyclohexyl-4-nitroaniline is synthesized through various chemical reactions involving nitroaniline derivatives. The compound's structure includes a cyclohexyl group attached to a nitro-substituted aniline, which contributes to its biological properties. The synthesis typically involves the nitration of aniline derivatives followed by cyclization reactions to form the final product.

Cytotoxicity and Anticancer Activity

Recent studies have investigated the anticancer properties of N-cyclohexyl-4-nitroaniline using various cancer cell lines. The compound was tested against the NCI-60 cancer cell panel at a concentration of 10 µM. The findings revealed significant cytotoxic effects across multiple cancer types:

- Growth Inhibition : N-cyclohexyl-4-nitroaniline exhibited a broad spectrum of growth inhibition with GI50 values ranging from 0.80 to 2.87 µM across different cell lines, indicating its potency as an anticancer agent .

- Specific Cell Lines : Notably, it showed the highest sensitivity towards RPMI-8226 (leukemia) with a GI50 value of 806 nM, suggesting a strong potential for treating hematological malignancies .

Table 1: Cytotoxicity Data of N-Cyclohexyl-4-nitroaniline

| Cell Line | GI50 (µM) | % Growth Inhibition |

|---|---|---|

| RPMI-8226 (Leukemia) | 0.806 | 52.18 |

| HL-60 (Leukemia) | 1.2 | >50 |

| MOLT-4 (Leukemia) | 1.5 | >50 |

| T-47D (Breast Cancer) | 2.5 | >50 |

The mechanism underlying the anticancer activity of N-cyclohexyl-4-nitroaniline involves its interaction with DNA. Studies suggest that this compound acts as a DNA intercalator , which means it inserts itself between DNA base pairs, disrupting replication and transcription processes essential for cancer cell proliferation . This intercalation leads to significant alterations in DNA function and cell division.

Pharmacokinetics

Pharmacokinetic studies indicate that N-cyclohexyl-4-nitroaniline adheres to Lipinski’s Rule of Five, suggesting favorable oral bioavailability and absorption characteristics. The binding studies demonstrated effective interactions with bovine serum albumin (BSA), which is crucial for understanding its distribution in biological systems. The binding constant for BSA was found to be , indicating strong affinity .

Safety Profile

To assess the safety profile of N-cyclohexyl-4-nitroaniline, cytotoxicity tests were conducted on normal human embryonic kidney cells (HEK293). Results indicated that the compound exhibited minimal toxicity at concentrations as low as , with cell survival rates above 79% across tested concentrations . This suggests a promising safety margin for potential in vivo applications.

特性

IUPAC Name |

N-cyclohexyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h6-10,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNVLQGHNLUJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396698 | |

| Record name | N-cyclohexyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13663-59-7 | |

| Record name | N-cyclohexyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。